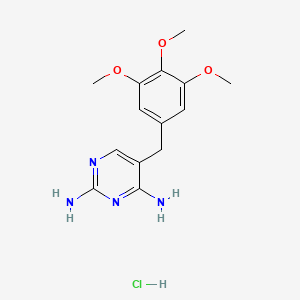

Trimethoprim hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El trimetoprim hidrocloruro es un agente antibacteriano sintético que se utiliza principalmente para tratar infecciones del tracto urinario. Es un derivado del trimetoprim, que es un antibiótico antifolato que inhibe la dihidrofolato reductasa bacteriana, una enzima fundamental para la síntesis del ácido tetrahidrofólico. Esta inhibición impide la formación de ADN y ARN bacterianos, lo que lleva a la muerte de las células bacterianas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del trimetoprim hidrocloruro implica un proceso de varios pasos. Un método común incluye la condensación de 3,4,5-trimetoxibenzaldehído con anilina propionitrilo, seguida de ciclación con compuestos de guanidina. La reacción se lleva a cabo típicamente en un disolvente inerte bajo condiciones de reflujo .

Métodos de Producción Industrial

La producción industrial del trimetoprim hidrocloruro a menudo sigue la misma ruta sintética pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para maximizar el rendimiento y minimizar los subproductos. El producto final se purifica mediante técnicas de cristalización y filtración .

Análisis De Reacciones Químicas

Oxidation and Reduction Reactions

Trimethoprim undergoes oxidation to form reactive metabolites implicated in adverse drug reactions. Key transformations include:

-

Oxidation to Trimethoprim-ketone (TMP=O):

Treatment with activated manganese(IV) oxide (MnO₂) at 120–125°C for 8 hours yields TMP=O (25% yield), characterized by: -

Reduction to α-Hydroxytrimethoprim (TMP-OH):

Sodium borohydride (NaBH₄) reduces TMP=O in methanol under reflux (5 hours), yielding TMP-OH (97% yield):

Conjugation and Derivatization Reactions

Trimethoprim’s primary amine and hydroxyl groups enable conjugation with electrophiles:

-

Schiff Base Formation:

Condensation with aldehydes/ketones forms azo-Schiff base derivatives. Reaction with syringaldehyde yields: -

Fluorescent Probe Synthesis:

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) links Trimethoprim to fluorophores (NBD, DMACA, DNS). Probes like 12a–c show:

Metabolic Reactions

Trimethoprim’s hepatic metabolism involves cytochrome P450 enzymes:

| Metabolite | Enzyme Involved | Contribution | Biological Impact |

|---|---|---|---|

| 3’-Demethylated TMP | CYP2C9, CYP3A4 | ~65% | Primary inactive metabolite |

| 4’-Demethylated TMP | CYP2C9, CYP3A4 | ~25% | Secondary metabolite (low activity) |

| N-Oxide derivatives | CYP1A2 | <5% | Minor oxidative pathway |

Renal excretion accounts for 50–60% of unchanged drug within 24 hours .

Solubility-Enhancing Reactions

Multicomponent crystal formation with citric acid improves bioavailability:

-

Crystallization Conditions: Solvent evaporation method (ethanol/water).

-

Enhanced Solubility: 7-fold increase in aqueous medium compared to pure Trimethoprim.

-

Dissolution Rate: 95.57% in 0.1 N HCl (vs. 56.36% for intact drug) .

Electrochemical Oxidation

In voltammetric studies, Trimethoprim undergoes irreversible oxidation at carbon electrodes:

-

Peak Potential: ~1.1 V (vs. Ag/AgCl)

-

Mechanism: Mixed diffusion-adsorption control (slope = 0.816 in log i vs. log v plot) .

Key Data Tables

Table 1: Synthesis of Trimethoprim Derivatives

Table 2: Metabolic Pathways of Trimethoprim

| Pathway | Major Metabolites | Enzymes Involved | Excretion Route |

|---|---|---|---|

| Oxidative demethylation | 3’- and 4’-Demethyl-TMP | CYP2C9, CYP3A4 | Urine (50–60%) |

| N-Oxidation | N-Oxide derivatives | CYP1A2 | Urine (<5%) |

This synthesis underscores Trimethoprim hydrochloride’s versatility in medicinal chemistry, from reactive metabolite formation to targeted derivatization for analytical and therapeutic applications.

Aplicaciones Científicas De Investigación

Medical Uses

1. Urinary Tract Infections (UTIs)

Trimethoprim hydrochloride is widely recognized as a first-line treatment for uncomplicated urinary tract infections, particularly those caused by susceptible strains of Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis . It is often prescribed alone or in combination with sulfamethoxazole to enhance efficacy and reduce resistance development.

2. Respiratory Infections

The combination of trimethoprim and sulfamethoxazole is frequently employed in treating acute exacerbations of chronic bronchitis and otitis media in pediatric patients . Its effectiveness against respiratory pathogens makes it a valuable option in these settings.

3. Pneumocystis Jirovecii Pneumonia

Trimethoprim-sulfamethoxazole is the standard prophylactic and therapeutic agent for Pneumocystis jirovecii pneumonia, particularly in immunocompromised patients, such as those with HIV/AIDS . This application has significantly reduced morbidity and mortality associated with opportunistic infections in these populations.

4. Travelers' Diarrhea

This antibiotic is also indicated for the treatment and prophylaxis of travelers' diarrhea caused by enterotoxigenic E. coli . Its rapid action helps alleviate symptoms and prevent dehydration during travel.

Spectrum of Activity

Trimethoprim exhibits activity against a variety of aerobic gram-positive and gram-negative bacteria. The following table summarizes its spectrum of susceptibility:

| Bacteria Species | Susceptibility |

|---|---|

| Escherichia coli | Susceptible |

| Klebsiella pneumoniae | Susceptible |

| Proteus mirabilis | Susceptible |

| Coagulase-negative Staphylococcus | Susceptible |

| Streptococcus pneumoniae | Susceptible |

| Haemophilus influenzae | Susceptible |

Case Studies

Case Study 1: Toxic Epidermal Necrolysis

A notable case involved a 62-year-old woman who developed toxic epidermal necrolysis after administration of trimethoprim-sulfamethoxazole for a urinary tract infection. Despite severe skin reactions, she recovered with appropriate medical intervention . This highlights the importance of monitoring for adverse reactions, even though such events are rare.

Case Study 2: Prophylaxis in HIV Patients

In another study, low-dose trimethoprim-sulfamethoxazole was associated with decreased mortality from opportunistic infections among HIV-infected individuals with low CD4 counts . This underscores its critical role in managing immunocompromised patients.

Resistance Patterns

Resistance to trimethoprim is an emerging concern, particularly in developing countries where the prevalence of resistant strains is increasing . Continuous monitoring through susceptibility testing is recommended to ensure effective treatment outcomes.

Mecanismo De Acción

El trimetoprim hidrocloruro ejerce sus efectos antibacterianos inhibiendo la enzima dihidrofolato reductasa. Esta enzima es crucial para la conversión de ácido dihidrofolico en ácido tetrahidrofolico, un precursor para la síntesis de ácidos nucleicos. Al bloquear esta vía, el trimetoprim hidrocloruro evita la síntesis de ADN y ARN bacterianos, lo que lleva a la muerte celular .

Comparación Con Compuestos Similares

Compuestos Similares

Pirimetamina: Otro antibiótico antifolato que se utiliza para tratar infecciones parasitarias.

Metotrexato: Un agente quimioterapéutico e inmunosupresor.

Sulfametoxazol: A menudo se combina con trimetoprim para mejorar la eficacia antibacteriana

Singularidad

El trimetoprim hidrocloruro es único en su alta especificidad para la dihidrofolato reductasa bacteriana, lo que lo hace muy eficaz contra las infecciones bacterianas con efectos mínimos en las células humanas.

Actividad Biológica

Trimethoprim hydrochloride is a synthetic antibiotic primarily used for treating bacterial infections, particularly urinary tract infections (UTIs). Its mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway, which is critical for bacterial nucleic acid and protein synthesis. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

Trimethoprim acts as a reversible inhibitor of dihydrofolate reductase. By binding to this enzyme, it prevents the conversion of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), which is necessary for the synthesis of nucleic acids. This inhibition is crucial for bacterial growth and replication since THF is a precursor for thymidine and purines . Importantly, trimethoprim exhibits a significantly higher affinity for bacterial DHFR compared to its mammalian counterpart—approximately 60,000 times greater —which allows for selective targeting of bacterial cells without affecting human cells .

Biological Activity

Trimethoprim demonstrates a broad spectrum of activity against various gram-negative bacteria, including Escherichia coli , Klebsiella pneumoniae , and Proteus mirabilis . It is often combined with sulfamethoxazole (TMP-SMX), which inhibits an earlier step in folate synthesis, resulting in a synergistic effect that enhances its bactericidal activity .

Table 1: Spectrum of Activity Against Common Bacterial Pathogens

| Bacterial Species | Sensitivity to Trimethoprim |

|---|---|

| Escherichia coli | Sensitive |

| Klebsiella pneumoniae | Sensitive |

| Proteus mirabilis | Sensitive |

| Staphylococcus aureus | Variable |

| Enterococcus faecalis | Resistant |

Pharmacokinetics

Trimethoprim is well-absorbed orally, achieving peak serum concentrations within 2-4 hours after administration. The steady-state concentration is typically reached after approximately three days of repeated dosing. The average peak concentration in serum is about 1 µg/mL . It has a half-life of around 8-10 hours , allowing for twice-daily dosing in most cases.

Case Studies

Several case studies highlight both the efficacy and potential adverse effects associated with trimethoprim use:

- Toxic Epidermal Necrolysis (TEN): A case reported in a 62-year-old woman indicated that trimethoprim-sulfamethoxazole could lead to TEN, a severe skin reaction. Early diagnosis and aggressive treatment were crucial for recovery .

- Rhabdomyolysis: An 18-year-old female developed rhabdomyolysis after treatment with TMP-SMX for UTI. This case emphasizes the importance of monitoring for muscle-related side effects during trimethoprim therapy .

- Efficacy Comparison: In a study comparing ciprofloxacin with trimethoprim-sulfamethoxazole for UTI treatment, both showed similar efficacy rates (91%). However, ciprofloxacin was associated with fewer adverse reactions (17% vs. 32%) .

Research Findings

Recent studies have explored various aspects of trimethoprim's biological activity:

- A study utilizing FT-IR spectroscopy and GC-MS found that trimethoprim's effects on nucleotide levels vary with pH, indicating that environmental conditions can influence its pharmacological activity .

- Molecular docking studies have identified new analogs of trimethoprim with enhanced binding affinity to DHFR compared to the parent compound, suggesting potential avenues for developing more effective antibiotics .

Table 2: IC50 Values of Trimethoprim and Its Analogs

| Compound | IC50 Value (µM) |

|---|---|

| Trimethoprim | 55.26 |

| Analog 1 | 21.78 |

| Analog 2 | 0.99 |

| Analog 3 | 0.72 |

Propiedades

Número CAS |

60834-30-2 |

|---|---|

Fórmula molecular |

C14H19ClN4O3 |

Peso molecular |

326.78 g/mol |

Nombre IUPAC |

5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine;hydrochloride |

InChI |

InChI=1S/C14H18N4O3.ClH/c1-19-10-5-8(6-11(20-2)12(10)21-3)4-9-7-17-14(16)18-13(9)15;/h5-7H,4H2,1-3H3,(H4,15,16,17,18);1H |

Clave InChI |

YLCCEQZHUHUYPA-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |

SMILES canónico |

COC1=CC(=CC(=C1OC)OC)CC2=CN=C(N=C2N)N.Cl |

Key on ui other cas no. |

60834-30-2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.